molecular formula C18H13N3O3S B381007 2-(1,3-dioxoisoindolin-2-yl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide CAS No. 315682-50-9

2-(1,3-dioxoisoindolin-2-yl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide

Cat. No.: B381007
CAS No.: 315682-50-9
M. Wt: 351.4g/mol
InChI Key: AUQYJXZJEMZVCN-UHFFFAOYSA-N
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Description

2-(1,3-dioxoisoindolin-2-yl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide is an organic compound that features a complex structure with both isoindolinone and benzothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxoisoindolin-2-yl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide typically involves multi-step organic reactions. One common route starts with the preparation of the isoindolinone core, followed by the introduction of the benzothiazole moiety through a series of condensation reactions. The reaction conditions often require the use of organic solvents such as dimethylformamide or dichloromethane, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxoisoindolin-2-yl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(1,3-dioxoisoindolin-2-yl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxoisoindolin-2-yl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dioxoisoindolin-2-yl 2-methylbutanoate
  • Methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
  • 1,3-dioxoisoindolin-2-yl acetate

Uniqueness

2-(1,3-dioxoisoindolin-2-yl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide is unique due to its dual functional groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to similar compounds that may only contain one of the functional groups.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S/c1-10-19-14-7-6-11(8-15(14)25-10)20-16(22)9-21-17(23)12-4-2-3-5-13(12)18(21)24/h2-8H,9H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQYJXZJEMZVCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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